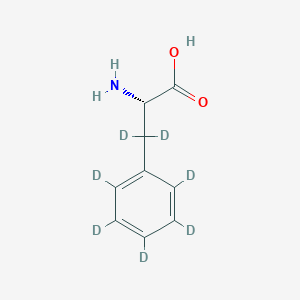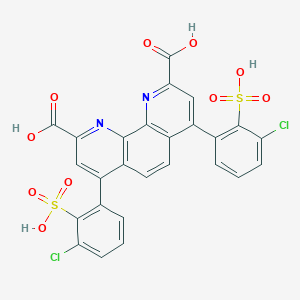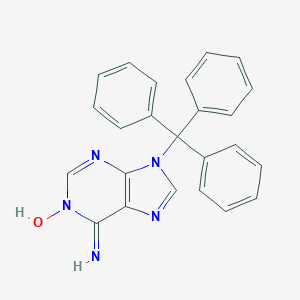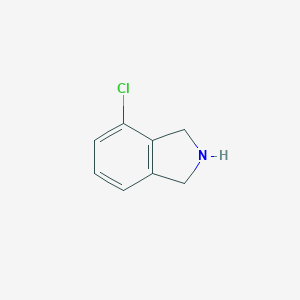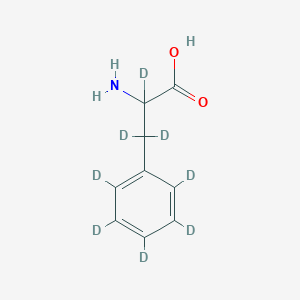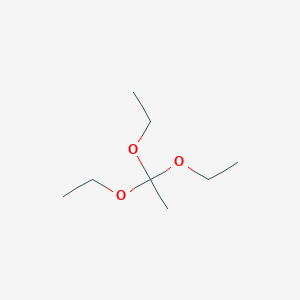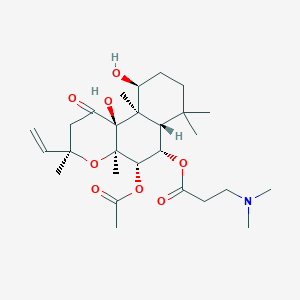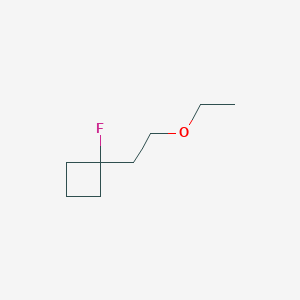
1-(2-Ethoxyethyl)-1-fluorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethyl)-1-fluorocyclobutane, also known as EF-CB, is a cyclobutane derivative that has been synthesized and studied for its potential applications in various scientific fields. This compound has gained attention due to its unique chemical structure and properties, making it a promising candidate for research and development.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxyethyl)-1-fluorocyclobutane is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in the development or progression of diseases. 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been shown to have a high affinity for certain targets, making it a promising candidate for drug development.
Effets Biochimiques Et Physiologiques
1-(2-Ethoxyethyl)-1-fluorocyclobutane has been shown to have various biochemical and physiological effects, depending on the specific application and dosage used. In some studies, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been shown to have anti-inflammatory and analgesic effects, while in others, it has been shown to have antitumor and antimicrobial activity. However, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Ethoxyethyl)-1-fluorocyclobutane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Ethoxyethyl)-1-fluorocyclobutane is its unique chemical structure, which makes it a promising candidate for research and development. Additionally, the synthesis method for 1-(2-Ethoxyethyl)-1-fluorocyclobutane is well-established, making it easily accessible for researchers. However, one limitation of 1-(2-Ethoxyethyl)-1-fluorocyclobutane is its potential toxicity, which may limit its use in certain experiments or applications.
Orientations Futures
There are several future directions for research involving 1-(2-Ethoxyethyl)-1-fluorocyclobutane. One area of interest is the development of 1-(2-Ethoxyethyl)-1-fluorocyclobutane as a potential drug candidate for the treatment of cancer and infectious diseases. Additionally, 1-(2-Ethoxyethyl)-1-fluorocyclobutane could be studied for its potential applications in materials science and organic chemistry. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(2-Ethoxyethyl)-1-fluorocyclobutane, as well as its potential advantages and limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2-Ethoxyethyl)-1-fluorocyclobutane involves the reaction of 1,2-dibromoethane with potassium fluoride in the presence of copper powder, followed by the reaction of the resulting 1,2-difluoroethane with cyclobutene in the presence of sodium amide. The final product, 1-(2-Ethoxyethyl)-1-fluorocyclobutane, is obtained through the reaction of 1,2-difluoroethane with ethylene oxide in the presence of potassium carbonate. This synthesis method has been well-established and has been used in various studies involving 1-(2-Ethoxyethyl)-1-fluorocyclobutane.
Applications De Recherche Scientifique
1-(2-Ethoxyethyl)-1-fluorocyclobutane has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In materials science, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been studied for its potential use in the development of new materials with unique properties. In organic chemistry, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been used as a building block for the synthesis of various compounds with potential applications in different fields.
Propriétés
Numéro CAS |
123299-15-0 |
|---|---|
Nom du produit |
1-(2-Ethoxyethyl)-1-fluorocyclobutane |
Formule moléculaire |
C8H15FO |
Poids moléculaire |
146.2 g/mol |
Nom IUPAC |
1-(2-ethoxyethyl)-1-fluorocyclobutane |
InChI |
InChI=1S/C8H15FO/c1-2-10-7-6-8(9)4-3-5-8/h2-7H2,1H3 |
Clé InChI |
FMTHIMWHLCPPEA-UHFFFAOYSA-N |
SMILES |
CCOCCC1(CCC1)F |
SMILES canonique |
CCOCCC1(CCC1)F |
Synonymes |
Cyclobutane, 1-(2-ethoxyethyl)-1-fluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
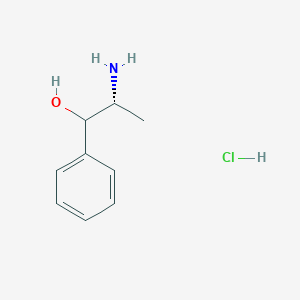
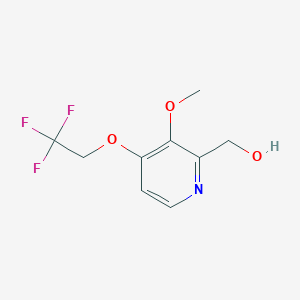
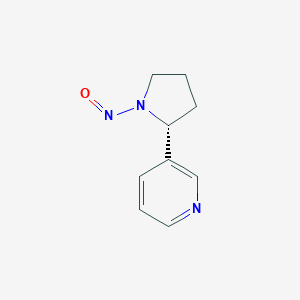
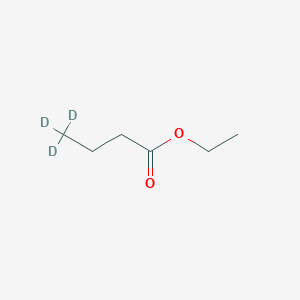
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
